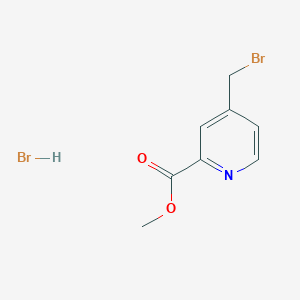![molecular formula C10H8F3NO2 B6599995 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid CAS No. 1887222-47-0](/img/structure/B6599995.png)
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid (2-TFCPA) is an organic compound with a unique structure and properties. It is a fluorinated cyclic compound with a three-membered ring containing a trifluoromethyl group and a pyridine ring with a carboxylic acid group. 2-TFCPA has found a wide range of applications in the fields of chemistry, biochemistry, and biology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has a wide range of applications in scientific research. It has been used in studies of organic synthesis, drug design, and catalysis. It has also been used in studies of enzyme inhibition, protein-protein interactions, and receptor binding. Additionally, 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has been used in studies of DNA and RNA structure, as well as in studies of structure-activity relationships.
Wirkmechanismus
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has a unique structure and properties that allow it to interact with biological molecules in a variety of ways. It has been shown to interact with proteins, enzymes, and receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has been shown to interact with DNA and RNA through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, proteins, and receptors. Additionally, 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has been shown to affect the structure and function of DNA and RNA. It has also been shown to affect the expression of genes and the activity of transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid has several advantages and limitations for lab experiments. One of the major advantages is its ability to interact with a variety of biological molecules. Additionally, 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid is relatively easy to synthesize and is relatively stable in aqueous solutions. However, 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid also has several limitations. It is relatively insoluble in water and is relatively unstable in organic solvents. Additionally, 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid is relatively expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are a variety of potential future directions for 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid research. One potential direction is the development of new synthesis methods for 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid. Additionally, research could be conducted on the mechanism of action of 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid and its effects on biochemical and physiological processes. Furthermore, research could be conducted on the design of new compounds based on the structure of 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid. Finally, research could be conducted on the development of new applications for 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid in the fields of chemistry, biochemistry, and biology.
Synthesemethoden
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-bromo-2-(trifluoromethyl)cyclopropane with pyridine-4-carboxylic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-chloro-2-(trifluoromethyl)cyclopropane with pyridine-4-carboxylic acid in the presence of a base such as sodium hydroxide. In addition, 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid can also be synthesized by the reaction of 1-bromo-2-(trifluoromethyl)cyclopropane with pyridine-4-carboxylic anhydride in the presence of a base such as potassium carbonate.
Eigenschaften
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(2-3-9)7-5-6(8(15)16)1-4-14-7/h1,4-5H,2-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARGGQFJDMZIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)




![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)



![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)